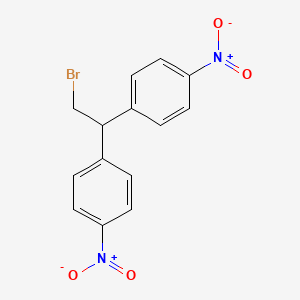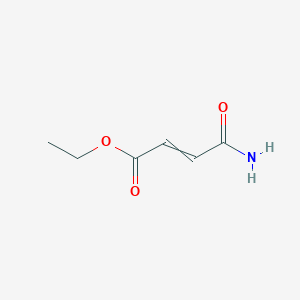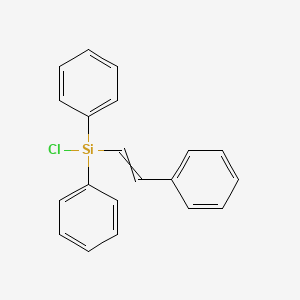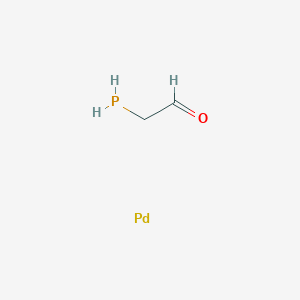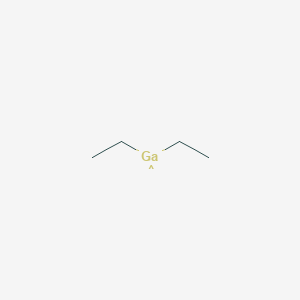
Gallium, diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium, diethyl- is an organometallic compound with the chemical formula ( \text{C}4\text{H}{10}\text{Ga} ). It is a derivative of gallium, a metal in group 13 of the periodic table. Gallium, diethyl- is known for its use in various chemical reactions and industrial applications, particularly in the field of semiconductor manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallium, diethyl- can be synthesized through the reaction of gallium trichloride with diethylzinc. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction Setup: Gallium trichloride is dissolved in anhydrous ether.
Addition of Diethylzinc: Diethylzinc is added dropwise to the solution.
Reaction Conditions: The mixture is stirred at low temperatures, usually around -78°C, to control the reaction rate.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of gallium, diethyl- often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the product, which is crucial for its applications in semiconductor manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium, diethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Participates in substitution reactions with various halides and other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Often involves halides like chlorine or bromine, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products
Oxidation: Gallium oxide.
Reduction: Elemental gallium.
Substitution: Various organogallium compounds depending on the substituents used.
Applications De Recherche Scientifique
Gallium, diethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organogallium compounds.
Mécanisme D'action
The mechanism of action of gallium, diethyl- primarily involves its ability to mimic iron in biological systems. Gallium can replace iron in various enzymes and proteins, disrupting their normal function. This property is particularly useful in antimicrobial applications, where gallium interferes with bacterial iron metabolism, leading to the inhibition of bacterial growth . In cancer treatment, gallium compounds target iron-dependent pathways in cancer cells, reducing their proliferation and survival .
Comparaison Avec Des Composés Similaires
Gallium, diethyl- can be compared with other organometallic compounds of group 13 elements, such as:
Diethylaluminum chloride: Similar in structure but involves aluminum instead of gallium. It is less effective in semiconductor applications due to differences in electronic properties.
Diethylindium chloride: Contains indium and is used in similar applications but has different reactivity and stability profiles.
Uniqueness
Gallium, diethyl- is unique due to its specific electronic properties, which make it highly suitable for semiconductor applications. Its ability to form stable compounds with various elements and its reactivity profile also distinguish it from other similar compounds .
Similar Compounds
- Diethylaluminum chloride
- Diethylindium chloride
- Trimethylgallium
Propriétés
Numéro CAS |
119628-75-0 |
|---|---|
Formule moléculaire |
C4H10Ga |
Poids moléculaire |
127.85 g/mol |
InChI |
InChI=1S/2C2H5.Ga/c2*1-2;/h2*1H2,2H3; |
Clé InChI |
QAIDPMSYQQBQTK-UHFFFAOYSA-N |
SMILES canonique |
CC[Ga]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)

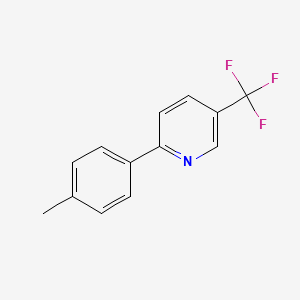
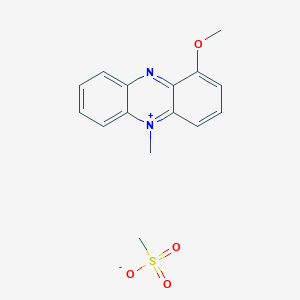
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
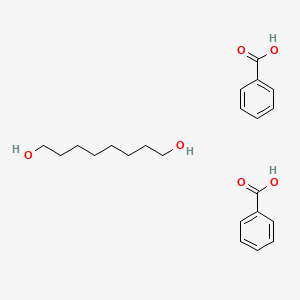
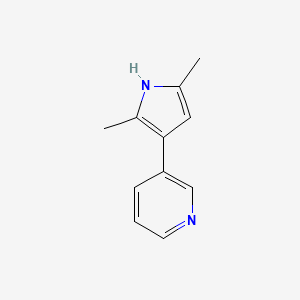
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
